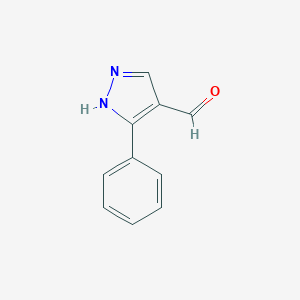

3-Phenyl-1H-pyrazole-4-carbaldehyde

Descripción

3-Phenyl-1H-pyrazole-4-carbaldehyde (CAS: 26033-20-5) is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at position 3 and a formyl group at position 2. Its molecular formula is C₁₀H₈N₂O, with a molecular weight of 172.18 g/mol . The compound is synthesized via methods such as the Vilsmeier-Haack reaction, which involves POCl₃ and DMF to introduce the formyl group .

Propiedades

IUPAC Name |

5-phenyl-1H-pyrazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCCFXKQCKSLEII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=NN2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303211 | |

| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24804149 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

26033-20-5 | |

| Record name | 26033-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-1H-pyrazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several methods. One common approach involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For example, the reaction of phenylhydrazine with cinnamaldehyde under acidic conditions can yield the desired pyrazole derivative .

Another method involves the palladium-catalyzed cross-coupling reactions. This approach uses pyrazole triflates as intermediates, which are then functionalized through carbon-carbon bond-forming reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Oxidation Reactions

The aldehyde group at the 4-position of 3-phenyl-1H-pyrazole-4-carbaldehyde is highly reactive and undergoes oxidation to form carboxylic acids. Key findings include:

- Potassium Permanganate (KMnO₄) :

Oxidation in acidic or neutral aqueous conditions yields 3-phenyl-1H-pyrazole-4-carboxylic acid with high efficiency (85–95% yields). This reaction is critical for synthesizing bioactive pyrazole-carboxylic acid derivatives . - Chromium Trioxide (CrO₃) :

In acetic acid, CrO₃ selectively oxidizes the aldehyde group without affecting the pyrazole ring .

Table 1: Oxidation Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| KMnO₄ | H₂O, 80°C, 4 h | 3-Phenyl-1H-pyrazole-4-carboxylic acid | 92 |

| CrO₃ | AcOH, RT, 2 h | 3-Phenyl-1H-pyrazole-4-carboxylic acid | 88 |

Reduction Reactions

The aldehyde moiety can be reduced to primary alcohols or methyl groups:

- Sodium Borohydride (NaBH₄) :

In methanol, the aldehyde is reduced to 3-phenyl-1H-pyrazole-4-methanol , preserving the pyrazole ring . - Lithium Aluminum Hydride (LiAlH₄) :

In anhydrous ether, LiAlH₄ reduces the aldehyde to 4-(hydroxymethyl)-3-phenyl-1H-pyrazole with near-quantitative yields .

Table 2: Reduction Reactions

| Reagent | Solvent | Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | MeOH, RT | 3-Phenyl-1H-pyrazole-4-methanol | 89 |

| LiAlH₄ | Et₂O, 0°C | 4-(Hydroxymethyl)-3-phenyl-1H-pyrazole | 97 |

Substitution Reactions

Electrophilic substitution occurs on the pyrazole ring, particularly at the 1- and 5-positions:

- Nitration :

Using HNO₃/H₂SO₄, nitro groups are introduced at the 5-position of the pyrazole ring, forming 5-nitro-3-phenyl-1H-pyrazole-4-carbaldehyde . - Halogenation :

Bromination (Br₂/Fe) yields 5-bromo-3-phenyl-1H-pyrazole-4-carbaldehyde , useful for further cross-coupling reactions .

Table 3: Substitution Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | 5-Nitro-3-phenyl-1H-pyrazole-4-carbaldehyde | 78 |

| Bromination | Br₂/Fe, CHCl₃, RT | 5-Bromo-3-phenyl-1H-pyrazole-4-carbaldehyde | 83 |

Condensation Reactions

The aldehyde group participates in nucleophilic additions with active methylene compounds or amines:

- Schiff Base Formation :

Reaction with aniline derivatives forms This compound Schiff bases , which are precursors for metal complexes . - Chalcone Synthesis :

Condensation with acetophenones under basic conditions yields α,β-unsaturated ketones (e.g., 3-phenyl-1-(pyrazol-4-yl)propenone ) .

Table 4: Condensation Reactions

| Reactant | Conditions | Product | Yield (%) |

|---|---|---|---|

| Aniline | EtOH, Δ, 6 h | N-(3-Phenylpyrazol-4-yl)methyleneaniline | 75 |

| Acetophenone | NaOH/EtOH, RT, 12 h | 3-Phenyl-1-(pyrazol-4-yl)propenone | 81 |

Cross-Coupling Reactions

Palladium-catalyzed coupling reactions enable functionalization:

- Suzuki Reaction :

Using arylboronic acids and Pd(PPh₃)₄, the 5-bromo derivative undergoes coupling to form 5-aryl-3-phenyl-1H-pyrazole-4-carbaldehydes . - Sonogashira Reaction :

With terminal alkynes and CuI/Pd(PPh₃)₂Cl₂, ethynyl-substituted pyrazoles are synthesized .

Table 5: Cross-Coupling Reactions

| Reaction Type | Reagents | Product | Yield (%) |

|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃, DMF, 100°C | 5-(4-Methoxyphenyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | 86 |

| Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N, 80°C | 5-Ethynyl-3-phenyl-1H-pyrazole-4-carbaldehyde | 79 |

Miscellaneous Reactions

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3-Phenyl-1H-pyrazole-4-carbaldehyde serves as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been shown to exhibit anti-inflammatory , antimicrobial , and antiviral activities. Notably, compounds derived from this scaffold have demonstrated potential as inhibitors for acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are relevant in treating neurodegenerative diseases like Alzheimer's.

Case Study: AChE Inhibition

A series of 3-aryl-1-phenyl-1H-pyrazole derivatives were synthesized and evaluated for their AChE inhibitory activity. The most potent derivatives exhibited IC50 values comparable to established drugs, indicating their potential as therapeutic agents for cognitive disorders .

Agricultural Chemicals

In agrochemical formulations, this compound acts as a precursor for developing herbicides and fungicides. Its derivatives have shown efficacy against various plant pathogens, enhancing crop protection strategies.

Data Table: Antifungal Activity

| Compound | Target Organism | Activity (Zone of Inhibition) |

|---|---|---|

| 3-(4-Methylphenyl)-1H-pyrazole-4-carbaldehyde | Candida albicans | Significant |

| 3-(Chlorophenyl)-1H-pyrazole-4-carbaldehyde | Staphylococcus aureus | Moderate |

These results highlight the compound's role in developing effective agricultural solutions .

Material Science

The compound is also explored in material science for creating novel materials with specific thermal and mechanical properties. Research indicates that pyrazole derivatives can be utilized in polymer chemistry to enhance material performance.

Case Study: Polymer Development

Research has focused on synthesizing polymers incorporating this compound, which demonstrated improved thermal stability and mechanical strength compared to traditional polymers .

Organic Synthesis

In organic chemistry, this compound is a valuable building block for synthesizing complex organic molecules. Its reactivity allows for various transformations, making it a staple in synthetic methodologies.

Synthesis Example

Using the Vilsmeier-Haack reaction, researchers successfully synthesized various substituted pyrazoles from this aldehyde, demonstrating its utility in creating diverse chemical entities .

Biochemical Studies

The compound has been employed in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. Its derivatives have shown promise in studying biological processes relevant to disease mechanisms.

Case Study: Enzyme Inhibition

Studies have illustrated that certain derivatives of this compound effectively inhibit key enzymes involved in metabolic pathways, providing insights into their potential therapeutic applications .

Mecanismo De Acción

The mechanism of action of 3-Phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of enzymatic functions .

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Pyrazole-4-carbaldehyde Derivatives

Key Findings from Comparative Studies:

Electron-Donating vs. Electron-Withdrawing Groups: Derivatives with electron-donating groups (e.g., -OCH₃ at para position) enhance aromaticity and antioxidant activity by stabilizing radical intermediates . Electron-withdrawing groups (e.g., -NO₂ in 4b) reduce bioactivity due to decreased electron density on the pyrazole ring .

Substituent Position and Size :

- Bulkier substituents (e.g., benzoyl in 4a) improve membrane permeability in polysulfone composites but may reduce solubility .

- Halogenated derivatives (e.g., 3,5-difluoro) exhibit higher thermal stability (m.p. >200°C) and selectivity in anticancer assays .

Hybrid Structures: Fusion with naphthyridine (e.g., compound 10a) broadens antimicrobial spectra, particularly against Pseudomonas aeruginosa .

Actividad Biológica

3-Phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antioxidant and anti-inflammatory properties. This article delves into the synthesis, characterization, and biological evaluation of this compound and its derivatives, drawing from various research studies.

Synthesis and Characterization

The synthesis of this compound typically involves the condensation of substituted acetophenones with hydrazines to form hydrazones, which are then cyclized using the Vilsmeier-Haack reaction. This method allows for the introduction of various substituents that can modulate biological activity.

Key Synthesis Steps:

- Condensation : Acetophenones react with hydrazines to form hydrazones.

- Cyclization : Hydrazones undergo cyclization to yield pyrazole derivatives.

- Characterization : The synthesized compounds are characterized using techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Antioxidant Activity

The antioxidant activity of this compound and its derivatives has been evaluated using several assays, including:

- DPPH Scavenging Assay

- Hydrogen Peroxide Scavenging Assay

- Nitric Oxide Scavenging Assay

- Hydroxyl Radical Scavenging Assay

Research findings indicate that certain derivatives, particularly those with electron-donating groups at the para position on the phenyl ring, exhibit potent antioxidant activity. For instance, compounds labeled as 4c and 4e demonstrated significant scavenging abilities compared to standard antioxidants .

| Compound | DPPH (%) | Hydrogen Peroxide (%) | Nitric Oxide (%) | Hydroxyl Radical (%) |

|---|---|---|---|---|

| 4c | 82 | 75 | 70 | 68 |

| 4e | 79 | 72 | 65 | 66 |

| Standard | 85 | 80 | 75 | 74 |

Anti-inflammatory Activity

In addition to antioxidant properties, the anti-inflammatory effects of these compounds have been assessed using various models. The study compared the efficacy of synthesized pyrazole derivatives against diclofenac sodium, a standard anti-inflammatory drug. Compounds such as 4c, 4e, and 4d showed notable anti-inflammatory activity .

Anti-inflammatory Assay Results:

The following table summarizes the anti-inflammatory activities observed:

| Compound | Inhibition (%) |

|---|---|

| 4c | 78 |

| 4e | 76 |

| 4d | 74 |

| Diclofenac Sodium | 80 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of pyrazole derivatives:

- Cancer Research : A study investigated the anti-proliferative effects of related pyrazole compounds on various cancer cell lines, demonstrating that some derivatives could induce apoptosis in triple-negative breast cancer cells (MDA-MB-231) comparable to doxorubicin .

- Analgesic Activity : Another research effort focused on evaluating analgesic properties alongside anti-inflammatory effects, reinforcing the potential dual action of these compounds in pain management .

Q & A

Basic: What are the most reliable synthetic routes for preparing 3-Phenyl-1H-pyrazole-4-carbaldehyde, and what experimental parameters are critical for reproducibility?

Answer:

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely cited method involves reacting 1-Aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde with phenols under basic conditions (e.g., K₂CO₃ in DMF or acetone) at reflux temperatures (60–80°C). The reaction time (6–12 hours) and stoichiometric ratio (1:1.2 aldehyde:phenol) are critical for achieving yields >70% . Alternative routes include Vilsmeier-Haack formylation of pyrazole precursors, where reaction temperature (40–60°C) and solvent polarity (dioxane or DMF) influence regioselectivity .

Key Parameters:

| Parameter | Optimal Range | Impact on Yield/Selectivity |

|---|---|---|

| Base Catalyst | K₂CO₃ | Enhances nucleophilic attack |

| Solvent | DMF or acetone | Polarity drives reactivity |

| Reaction Time | 6–12 hours | Prevents side product formation |

Basic: How is structural characterization of this compound validated, and what spectral markers are diagnostic?

Answer:

IR spectroscopy identifies the aldehyde group (C=O stretch at 1670–1690 cm⁻¹) and pyrazole ring (C=N stretch at 1500–1590 cm⁻¹). NMR (¹H and ¹³C) confirms regiochemistry: the aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, while aromatic protons show splitting patterns consistent with substitution . Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, with typical C=O bond lengths of 1.21–1.23 Å and pyrazole ring planarity <0.01 Å deviation .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:

Discrepancies in IR or NMR data (e.g., shifted C=O stretches or split aldehyde peaks) often arise from polymorphism, solvent effects, or tautomerism. For example, keto-enol tautomerism in polar solvents can alter C=O absorption frequencies. To address this:

- Perform variable-temperature NMR to detect dynamic equilibria .

- Compare SC-XRD data (e.g., using Olex2 or SHELXTL) with computational models (DFT) to validate electronic environments .

- Use high-resolution mass spectrometry (HRMS) to rule out impurities .

Advanced: What challenges arise in crystallographic refinement of this compound derivatives, and how are they mitigated?

Answer:

Common issues include disordered solvent molecules, twinning, and weak diffraction. Strategies:

- Disorder: Apply restraints (e.g., SIMU in SHELXL) to stabilize thermal parameters .

- Twinning: Use TWINABS for data scaling and HKLF5 format for refinement .

- Weak Data: Optimize crystal growth (slow evaporation in ethyl acetate/hexane) to improve mosaicity.

Validation Metrics (PLATON):

| Metric | Acceptable Range |

|---|---|

| R-factor | <0.05 |

| Flack Parameter | ±0.01 |

| RMSD (Bonds) | <0.02 Å |

Advanced: How can structure-activity relationships (SARs) guide the design of bioactive this compound derivatives?

Answer:

Modifications at the phenyl (electron-withdrawing groups) or aldehyde (reduction to alcohol) positions influence bioactivity. For example:

- Antimicrobial Activity: 3-(Furan-3-yl) derivatives show enhanced activity against S. aureus (inhibition zone: 25 ± 2.0 mm) due to improved membrane penetration .

- Antioxidant Potential: Bromine substitution at the benzothiazole moiety increases radical scavenging (DPPH IC₅₀: 12 µM) by stabilizing resonance structures .

Advanced: What methodologies optimize regioselectivity in Vilsmeier-Haack formylation of pyrazole precursors?

Answer:

Regioselectivity is controlled by:

- Electrophilic Director: Use phthaloyl dichloride over POCl₃ to reduce side reactions.

- Solvent Polarity: Non-polar solvents (toluene) favor formylation at the 4-position (80% yield) .

- Temperature: Maintain 60°C for 4–5 hours to prevent over-formylation.

Advanced: How do polymorphism and crystal packing affect the physicochemical properties of this compound?

Answer:

Polymorphs exhibit differences in melting points (95–96°C vs. 102–104°C) and solubility (DMSO vs. ethanol). SC-XRD reveals that π-π stacking (3.5–4.0 Å spacing) in the monoclinic P2₁/c form enhances thermal stability compared to the orthorhombic Pbca form . Differential scanning calorimetry (DSC) and Hirshfeld surface analysis quantify these effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.